

Experimental procedure for reactions involving CAS 83056-79-5

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Compound of Interest

Compound Name: *tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate*

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Application Notes and Protocols for CAS 83056-79-5

Product Name: **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**

CAS Number: 83056-79-5

Molecular Formula: C₉H₁₆N₂O₃

Molecular Weight: 200.23 g/mol

Description: **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is a chiral auxiliary and a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] It is a white crystalline powder soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.[1] This compound is particularly valuable in asymmetric synthesis for the preparation of enantiomerically pure molecules.[4]

Chemical Properties

Property	Value	Source
Boiling Point	347.4 °C at 760 mmHg	[1]
Density	1.115 g/cm ³	[1]
Flash Point	163.9 °C	[1]
pKa	12.43 ± 0.40 (Predicted)	[1]
Storage	Sealed in dry, Room Temperature	[1]

Applications

The primary application of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is as a chiral auxiliary in stereoselective reactions. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled.

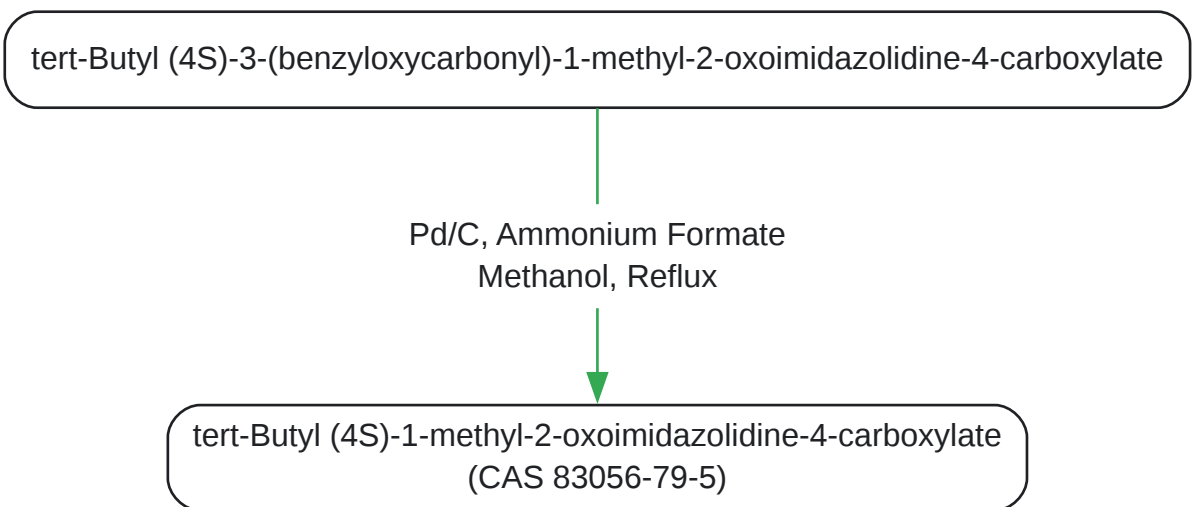
This compound has demonstrated superior performance in the dynamic kinetic resolution of racemic α -halo acids, facilitating the enantioselective synthesis of β -dibenzylamino alcohols with high diastereoselectivity (77-98% de) and good yields (60-85%).^[1] It is also a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Imidapril.^{[5][6]}

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (Intermediate for Imidapril)

This protocol describes the deprotection of a precursor to yield the target compound, as adapted from patent literature.^[6]

Reaction Scheme:



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Caption: Deprotection of the Cbz group to yield the target compound.

Materials:

- (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester (Formula IIIa in the patent)
- 10% Palladium on carbon (Pd/C)
- Ammonium formate
- Dry Methanol
- Nitrogen gas
- Celite

Procedure:

- In a reaction vessel, create a stirred suspension of the starting material in dry methanol under a nitrogen atmosphere.
- Add 10% Pd/C and ammonium formate to the suspension.

- Heat the reaction mixture to reflux temperature (approximately 66-68 °C) and maintain for 3-4 hours with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and remove the catalyst by filtration through a celite pad.
- Evaporate the solvent from the combined organic filtrate under reduced pressure to yield the product.

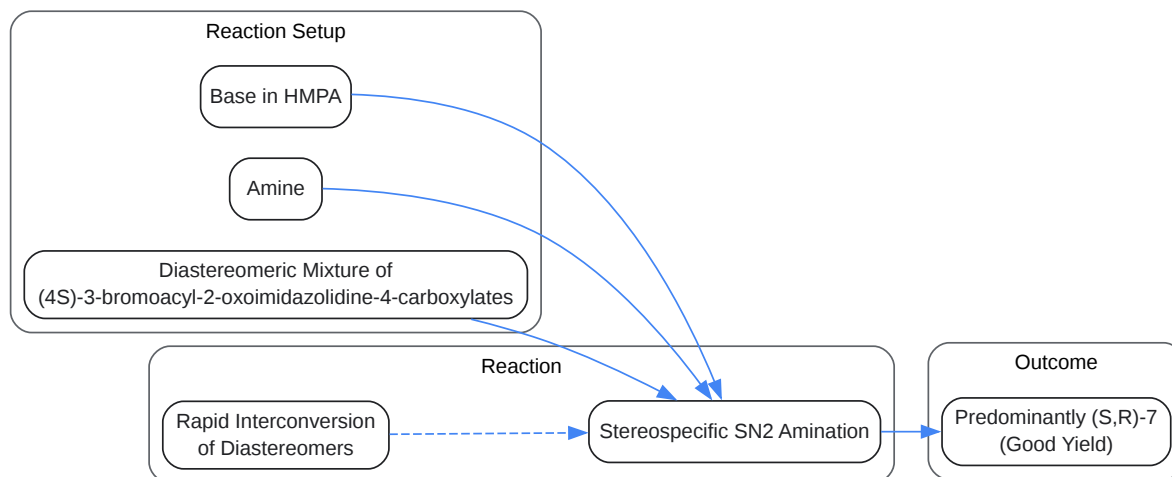
Quantitative Data:

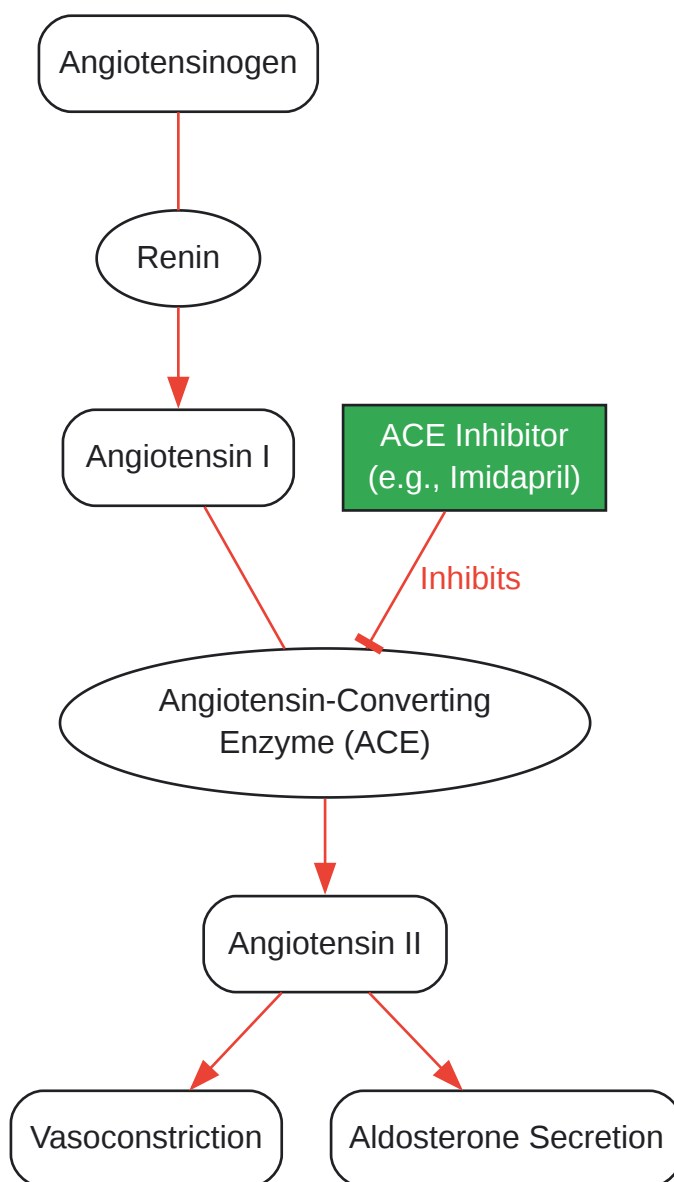
Parameter	Value
HPLC Purity	99.58%
Melting Range	133-135 °C

Protocol 2: Use as a Chiral Auxiliary in Stereospecific Amination

This protocol outlines the general use of 2-oxoimidazolidine-4-carboxylates as chiral auxiliaries in stereospecific amination via dynamic kinetic resolution.^[1]

Logical Workflow:





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